![molecular formula C12H16O B12528514 [2-(2-Phenylethyl)cyclopropyl]methanol CAS No. 662143-14-8](/img/structure/B12528514.png)
[2-(2-Phenylethyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Phenylethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C12H16O It features a cyclopropyl ring substituted with a phenylethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of phenylethyl bromide with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Phenylethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(2-Phenylethyl)cyclopropyl]methanal or [2-(2-Phenylethyl)cyclopropyl]carboxylic acid.
Reduction: Formation of [2-(2-Phenylethyl)cyclopropyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Phenylethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Phenylethyl)cyclopropyl]methanal
- [2-(2-Phenylethyl)cyclopropyl]carboxylic acid
- [2-(2-Phenylethyl)cyclopropyl]methane
Uniqueness
Compared to its similar compounds, [2-(2-Phenylethyl)cyclopropyl]methanol possesses a unique combination of a hydroxyl group and a cyclopropyl ring. This structural feature allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
662143-14-8 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
[2-(2-phenylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O/c13-9-12-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
NKYZJKZTWSYBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CO)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


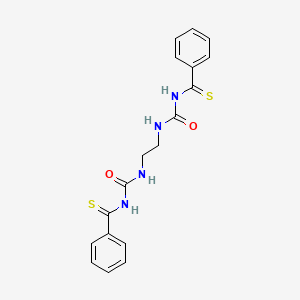
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)

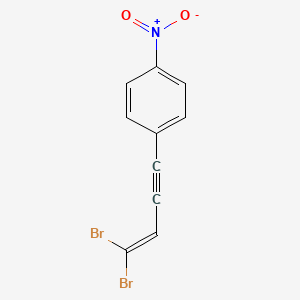

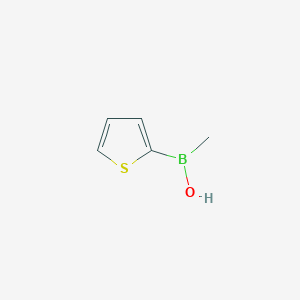
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
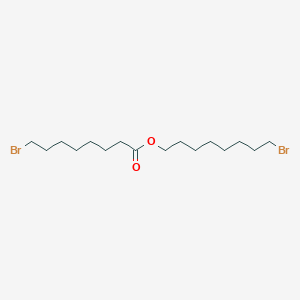

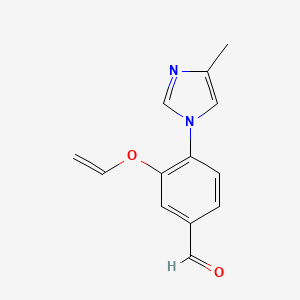
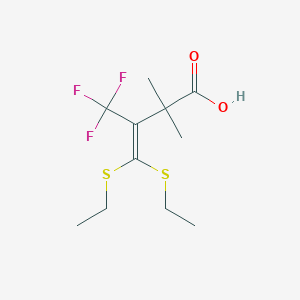
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
